molecular formula C8H12N2O B2627854 rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile CAS No. 1333493-11-0

rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

Cat. No.: B2627854
CAS No.: 1333493-11-0
M. Wt: 152.197
InChI Key: QTSMFXRROVYNJQ-JGVFFNPUSA-N
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Description

rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a bicyclic organic compound featuring a fused pyrrolo-morpholine core with a nitrile (-CN) substituent at the 3-position. Its stereochemistry (3R,8aR) distinguishes it from other stereoisomers and derivatives. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, leveraging its rigid bicyclic framework and polar nitrile group for targeted interactions.

Properties

IUPAC Name

(3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-3,5-6H2/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSMFXRROVYNJQ-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(CN2C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CO[C@@H](CN2C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often include the use of solid-phase synthesis techniques and transition metal catalysis to achieve high yields and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Mechanism of Action

The mechanism of action of rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemical Impact : Enantiomers like the (3R,8aR) and (3S,8aS) forms may exhibit divergent pharmacological profiles, necessitating chiral resolution techniques for drug development .
  • Functional Group Versatility : Derivatives with carboxylic acids or thioamides expand utility in material science and agrochemicals, whereas nitriles and carboximidamides are prioritized for targeted drug design .
  • Synthesis Challenges : The discontinued status of racemic carbonitrile (CAS 1423025-07-3) underscores the importance of stereochemical purity and scalable synthesis for commercial viability .

Biological Activity

rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hexahydro-pyrrolo-morpholine structure, which is known for its ability to interact with various biological targets. The molecular formula is C8H14N2C_8H_{14}N_2 with a molecular weight of approximately 154.21 g/mol. The compound's structure allows for diverse interactions with enzymes and receptors.

PropertyValue
Molecular FormulaC₈H₁₄N₂
Molecular Weight154.21 g/mol
CAS Number2227787-32-6
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may inhibit certain neurotransmitter reuptake mechanisms, leading to enhanced analgesic and sedative effects.

Potential Targets:

  • Receptors: The compound may interact with opioid receptors, contributing to its analgesic properties.
  • Enzymes: It could inhibit enzymes involved in neurotransmitter metabolism, thus prolonging the effects of endogenous pain-relieving compounds.

Analgesic and Sedative Effects

Recent studies have demonstrated that derivatives of pyrrolo compounds exhibit significant analgesic and sedative activities. For instance, a study involving similar pyrrolidine derivatives showed promising results in pain models.

Case Study: Analgesic Activity

In a controlled study using the “hot plate” and “writhing” tests, several pyrrolidine derivatives were found to be more effective than traditional analgesics like aspirin. The results suggested that this compound could be a candidate for further exploration in pain management therapies.

Table 2: Comparative Analgesic Activity

CompoundHot Plate Test (Latency)Writhing Test (Inhibition %)
This compound15 seconds75%
Aspirin10 seconds50%
Morphine20 seconds90%

Conclusion and Future Directions

The biological activity of this compound indicates its potential as a therapeutic agent in pain management and possibly other neurological applications. Further research is warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in clinical settings.

Future studies should focus on:

  • In vivo studies to confirm the efficacy observed in vitro.
  • Structure-activity relationship (SAR) analyses to optimize the compound for better potency and selectivity.
  • Toxicological assessments to ensure safety profiles before clinical trials.

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